2-Isopropyl-4-methoxybenzaldehyde
Overview
Description
2-Isopropyl-4-methoxybenzaldehyde is a chemical compound with the CAS Number: 181035-59-6 . It has a molecular weight of 178.23 . The IUPAC name for this compound is this compound . It is stored at a temperature of 2-8°C . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14O2/c1-8(2)11-6-10(13-3)5-4-9(11)7-12/h4-8H,1-3H3 . The InChI key is AGVBYJPOCRTSCS-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a liquid . It is stored at a temperature of 2-8°C . The compound has a molecular weight of 178.23 .Scientific Research Applications
Synthesis Applications
2-Isopropyl-4-methoxybenzaldehyde is utilized in various synthesis applications. One example is in the total synthesis of multicaulins via oxidative photocyclization of stilbenes. The Wittig reaction of 3-isopropyl-4-methoxybenzaldehyde and other compounds affords a corresponding stilbene mixture, which is then used in further synthetic processes (Secinti, Burmaoglu, Altundas, & SeÇen, 2014). Additionally, this compound is used in ruthenium-mediated isomerization and ring-closing metathesis to synthesize various benzo-fused heterocycles (Otterlo, Pathak, & Koning, 2003).
Antimicrobial and Antiaflatoxigenic Activities
This compound exhibits significant antimicrobial and antiaflatoxigenic properties. A study on Schiff bases of this compound and similar aldehydes has shown that it can be an effective agent against microbial growth and aflatoxin production (Harohally, Cherita, Bhatt, & Appaiah, 2017).
Applications in Asymmetric Reactions
The compound has been used in the context of asymmetric Henry reactions, showcasing its utility in producing compounds with specific chiral properties. This involves immobilization methods that leverage its chemical properties for catalytic reactions (Li, Zhou, Hao, Zhang, Dong, & Liu, 2012).
Safety and Hazards
The safety information for 2-Isopropyl-4-methoxybenzaldehyde includes several hazard statements: H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 . The compound is considered a warning under the GHS07 pictograms .
Relevant Papers One relevant paper titled “2-Methoxybenzaldehyde effectively repels ants” was found . The paper discusses the effectiveness of 2-methoxybenzaldehyde in repelling ants . Another paper titled “New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and …” provides insights on the vibrational dynamics of methoxybenzaldehydes .
Mechanism of Action
Target of Action
It is known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Mode of Action
The compound, being an aldehyde, can undergo nucleophilic substitution reactions. In these reactions, the oxygen atom acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It’s known that aldehydes can participate in various biochemical reactions, including the formation of oximes and hydrazones .
Pharmacokinetics
The compound’s molecular weight (17823 g/mol) and physical form (liquid) suggest that it may have good bioavailability .
Result of Action
The formation of oximes and hydrazones as a result of its interaction with hydroxylamine or hydrazine could potentially have various biological implications .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the reactivity and stability of aldehydes .
Biochemical Analysis
Biochemical Properties
It is known that benzylic halides, which are structurally similar to 2-Isopropyl-4-methoxybenzaldehyde, typically react via an SN1 or SN2 pathway, depending on whether they are primary, secondary, or tertiary .
Cellular Effects
The effects of this compound on cells are not well studied. It has been suggested that benzaldehydes, a group of compounds that includes this compound, can disrupt cellular antioxidation systems, which could have significant effects on cell function . This disruption could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzaldehydes can disrupt cellular antioxidation systems, which suggests that this compound may exert its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and changing gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at temperatures between 2-8°C
Properties
IUPAC Name |
4-methoxy-2-propan-2-ylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)11-6-10(13-3)5-4-9(11)7-12/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVBYJPOCRTSCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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